L-Proline, 5-oxo-L-prolyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-6(11-8)9(14)12-5-1-2-7(12)10(15)16/h6-7H,1-5H2,(H,11,13)(H,15,16)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEJJYZYEFRQEA-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536030 | |
| Record name | 5-Oxo-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7652-89-3 | |
| Record name | 5-Oxo-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of N Terminal Cyclization in Peptides: the Pyroglutamyl Residue
N-terminal cyclization to form a pyroglutamyl (pGlu) residue is a post-translational modification that imparts significant advantages to a peptide. nih.gov This structural alteration, where the free amino group of an N-terminal glutamine or glutamic acid attacks its own side-chain carbonyl carbon, results in the formation of a five-membered lactam ring. taylorandfrancis.com One of the most critical consequences of this cyclization is the protection of the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. thieme-connect.de This "blocking" of the N-terminus significantly increases the peptide's half-life in biological systems, allowing it to exert its effects for a longer duration. dcu.ie
The process of pyroglutamylation can occur both spontaneously and enzymatically. acs.orgnih.gov Spontaneous cyclization is favored under certain conditions of temperature and pH. researchgate.net However, in biological systems, the reaction is often catalyzed by the enzyme glutaminyl cyclase (QC), which significantly accelerates the rate of pyroglutamate (B8496135) formation from N-terminal glutamine residues. acs.orgnih.gov A similar enzymatic process can also occur for N-terminal glutamic acid residues. researchgate.net
The 5 Oxo L Prolyl Group As a Prevalent N Terminal Modification in Biologically Active Peptides
The 5-oxo-L-prolyl, or pyroglutamyl, group is a common feature at the N-terminus of a wide array of biologically active peptides and proteins. thieme-connect.de This modification is not a rare occurrence but rather a widespread strategy employed by nature to fine-tune the function and stability of these molecules. The presence of a pyroglutamyl residue has been identified in numerous peptide hormones, neuropeptides, and other signaling molecules across various organisms. dcu.ie
The biological activities of these pyroglutamylated peptides are diverse and vital for physiological homeostasis. For instance, Thyrotropin-releasing hormone (TRH), a key player in the endocrine system, possesses an N-terminal pyroglutamyl residue that is essential for its function. dcu.ienih.gov Similarly, Gonadotropin-releasing hormone (GnRH), which regulates reproductive functions, is another example of a critical peptide hormone featuring this modification. stanford.edu Other notable examples include neurotensin (B549771), gastrin, and certain fibrinopeptides. dcu.ie
The prevalence of this modification underscores its evolutionary importance. By conferring resistance to enzymatic degradation, the pyroglutamyl cap ensures that these signaling molecules can reach their target receptors intact and elicit a physiological response. thieme-connect.de Research has also uncovered pyroglutamylated peptides in various food sources, where they may contribute to sensory properties and possess health-promoting activities. sciopen.comresearchgate.net
Table 1: Examples of Biologically Active Peptides with an N-terminal 5-oxo-L-prolyl Group
| Peptide Name | Biological Function |
|---|---|
| Thyrotropin-releasing hormone (TRH) | Regulates thyroid-stimulating hormone release. dcu.ie |
| Gonadotropin-releasing hormone (GnRH) | Controls the release of follicle-stimulating hormone and luteinizing hormone. stanford.edu |
| Neurotensin | Involved in pain perception, blood pressure regulation, and digestion. dcu.ie |
| Gastrin | Stimulates the secretion of gastric acid. dcu.ie |
| Orexin-A | Regulates arousal, wakefulness, and appetite. stanford.edu |
| PyroGlu-Glu-Asp-Ser-GlyOH | A growth-inhibiting pentapeptide found in mouse epidermis. nih.gov |
| Pyroglutamyl Leucine (pGlu-Leu) | Exhibits antidepressant-like activity. nih.gov |
| Pyroglutamyl Glutaminyl Leucine (pGlu-Gln-Leu) | Exhibits antidepressant-like activity. nih.gov |
Historical Context and Discovery of Pyroglutamylation in Peptide Research
Glutaminyl Cyclases: Catalysis of N-terminal Pyroglutamate Formation
The cyclization of an N-terminal glutaminyl residue into a 5-oxo-L-prolyl residue is catalyzed by a class of enzymes known as glutaminyl cyclases (QCs). pnas.org These enzymes are acyltransferases that significantly accelerate a reaction that would otherwise proceed very slowly under physiological conditions. nih.gov QCs are found in both animals and plants and are particularly abundant in mammalian neuroendocrine tissues like the pituitary and hypothalamus. pnas.org While it was once thought that this cyclization occurred spontaneously, the identification of QCs revealed a specific enzymatic pathway for this crucial post-translational modification. pnas.org
Mechanistic Insights into Glutaminyl Cyclase Activity
Human glutaminyl cyclase (hQC) is a zinc-dependent metalloenzyme. edpsciences.orgresearchgate.net The catalytic mechanism involves a single zinc ion coordinated to three conserved residues and a water molecule within the active site. pnas.org This zinc ion plays a crucial role in polarizing the γ-amide carbonyl group of the glutamine substrate, which increases its electrophilic character and stabilizes the oxyanion that forms during the reaction. pnas.orgnih.gov
The catalytic process is initiated by the substrate's N-terminal α-amino group launching a nucleophilic attack on the γ-carbonyl carbon of its own side chain. researchgate.net A key residue, Glutamate-201 (Glu-201) in human QC, acts as a general base, accepting a proton from the α-amino group, and then as a general acid, transferring a proton to the leaving amino group of the γ-amide. pnas.orgnih.gov This proton transfer is a critical step in the formation of ammonia (B1221849) as a leaving group. nih.gov Another residue, Aspartate-248 (Asp-248), is thought to stabilize the leaving γ-amide amino group during catalysis. pnas.org Computational studies suggest that the rate-determining step is not the initial nucleophilic attack, which has a very low energy barrier, but rather the subsequent proton transfer facilitated by Glu-201. nih.gov A network of hydrogen bonds within the active site, involving residues like Asp-248, helps to lower the activation barrier for this proton shift. nih.gov
Substrate Specificity and Enzyme Kinetics of Pyroglutamyl-forming Enzymes
Glutaminyl cyclases exhibit a degree of substrate specificity, though this can vary between enzymes from different sources, such as plants and animals. researchgate.netnih.gov Mammalian QCs, for instance, show a dependence on the size and composition of the peptide substrate. nih.gov They are capable of converting the N-terminal glutamine of various peptide hormones, including [Gln1]-gastrin and [Gln1]-neurotensin, indicating a key role in the post-translational modification of these bioactive molecules. nih.gov
Kinetic studies of bovine pituitary glutaminyl cyclase have determined Km values in the range of 60-130 µM and Vmax values between 390-690 pmol/µg per hour for various glutaminyl peptides. nih.gov The enzyme has a pH optimum of around 8 and does not require ATP for its activity. nih.gov Interestingly, while both human and papaya QCs can process a range of substrates, including branched and partially cyclized peptides, only the papaya enzyme was found to be capable of cyclizing a methylated glutamine residue. nih.gov This suggests distinct patterns of substrate recognition between plant and animal QCs. nih.gov The specificity constants (kcat/Km) for both human and papaya QCs are pH-dependent in the acidic range, which points to similarities in their substrate conversion mechanisms. nih.gov
Post-Translational Modification via Pyroglutamylation: Molecular Mechanisms
Pyroglutamylation is a post-translational modification that involves the intramolecular cyclization of an N-terminal glutamine or, less frequently, a glutamic acid residue, to form pyroglutamate (pGlu). edpsciences.orgtaylorandfrancis.com This process results in the loss of the N-terminal primary amine and, in the case of glutamine cyclization, the release of ammonia, or in the case of glutamic acid, the release of a water molecule. taylorandfrancis.comdergipark.org.tr The resulting pGlu residue neutralizes the positive charge at the N-terminus and increases the hydrophobicity of the peptide or protein. ufl.edunih.gov
This modification can occur enzymatically, catalyzed by glutaminyl cyclases, or non-enzymatically, although the enzymatic reaction is significantly faster. nih.govtandfonline.com The non-enzymatic reaction can be influenced by factors such as the presence of water molecules, which can act as catalysts. tandfonline.com Pyroglutamylation is a crucial step in the maturation of numerous bioactive molecules, including peptide hormones, neuropeptides, and cytokines. pnas.orgdergipark.org.tr The presence of the pGlu residue often confers resistance to degradation by exopeptidases and is essential for the proper conformation required for receptor binding. pnas.org
Pyroglutamyl Peptidases: Enzymatic Hydrolysis of the 5-oxo-L-prolyl Bond
The biological activity of pyroglutamylated peptides is also regulated by enzymes that can cleave the stable 5-oxo-L-prolyl bond. These enzymes are known as pyroglutamyl peptidases (PGPs) or pyroglutamyl aminopeptidases. ontosight.ai They catalyze the hydrolysis of the N-terminal pyroglutamic acid from peptides and proteins, thereby playing a critical role in protein degradation and the regulation of peptide hormone activity. ontosight.ai The mechanism of these enzymes typically involves a nucleophilic attack on the carbonyl carbon of the pyroglutamyl bond, leading to its cleavage. ontosight.ai
Characterization of Pyroglutamyl Peptidase Isoforms
Several isoforms of pyroglutamyl peptidase have been identified, each with distinct characteristics and tissue distributions.
Pyroglutamyl-Peptidase I (PGP-I): Also known as pyrrolidone-carboxylate peptidase, PGP-I is a cytosolic enzyme. researchgate.net In humans, the gene PGPEP1 encodes for this enzyme, and alternative splicing can result in multiple protein isoforms. uniprot.orgnih.gov For example, isoform 2 has a distinct C-terminus and is shorter than the canonical isoform 1 due to a frameshift and early stop codon. nih.gov Isoform 3 also has a distinct, shorter C-terminus resulting from an alternate splice site. nih.gov These isoforms are part of the Peptidase C15 family. uniprot.org Similar isoforms have been identified in other species, such as chickens. uniprot.org
Pyroglutamyl-Peptidase II (PGP-II): This enzyme is a membrane-bound ectopeptidase, also known as the thyrotropin-releasing hormone (TRH)-degrading ectoenzyme. researchgate.netportlandpress.com It exhibits high specificity for TRH (pGlu-His-Pro-NH2), catalyzing the removal of the N-terminal pGlu residue. portlandpress.com PGP-II is considered a metallopeptidase and is widely distributed in the central nervous system. oup.com In the anterior pituitary, PGP-II is expressed in lactotrophs and somatotrophs but not thyrotrophs. nih.gov
Regulation of Pyroglutamyl Peptidase Activity and Expression
The activity and expression of pyroglutamyl peptidases are subject to regulation, allowing for fine-tuned control of the levels of bioactive pyroglutamylated peptides.
The expression of PGP-II in the anterior pituitary is regulated. Knocking down PGP-II expression led to an increase in TRH-induced prolactin release, demonstrating that the enzyme's activity controls the hormonal response. nih.gov In the hypothalamus, PGP-II expression in tanycytes is regulated by thyroid hormone. oup.com Increased levels of thyroid hormone lead to an upregulation of PGP-II activity, which in turn enhances the degradation of extracellular TRH, forming a feedback loop to regulate thyroid-stimulating hormone (TSH) secretion. oup.com
The activity of PGP-II can also be rapidly modulated by other signaling molecules. For instance, arachidonic acid can cause a rapid and transient decrease in PGP-II activity in adenohypophyseal cells. nih.gov This inhibitory effect appears to be mediated through the lipoxygenase pathway. nih.gov
Influence of N-terminal Pyroglutamylation on Peptide Secondary Structure
The introduction of a 5-oxo-L-prolyl residue at the N-terminus of a peptide can significantly influence its propensity to form canonical secondary structures such as α-helices and β-sheets. youtube.com The nature and extent of this influence are often context-dependent, varying with the peptide sequence and its environment.
Research on amyloid-β (Aβ) peptides, which are central to Alzheimer's disease, has provided key insights. Studies using circular dichroism (CD) spectroscopy on Aβ variants have shown that pyroglutamylated peptides, such as AβpE3-40, tend to form β-sheet structures more readily than their full-length counterparts. nih.govacs.org This increased propensity for β-sheet formation is also associated with a greater tendency to aggregate. nih.gov The conversion of the N-terminal glutamate (B1630785) to pyroglutamate results in charge neutralization and increased hydrophobicity, which are thought to be contributing factors to this structural shift. nih.govnih.gov
However, the effect of pyroglutamylation is not universally a promotion of β-sheet structure. In some cases, it can favor α-helical or turn conformations. For instance, Fourier-transform infrared (FTIR) spectroscopy studies on Aβ peptides have indicated that the pyroglutamylated form (AβpE3-42) can retain significant α-helical and turn structures. nih.gov In fact, some evidence suggests that pGlu-Aβ can even reverse β-sheet formation in unmodified Aβ peptides through a prion-like mechanism. nih.gov Furthermore, in the context of bullfrog ribonuclease 3, NMR analysis revealed that the N-terminal pyroglutamate residue (Pyr1) is essential for stabilizing the N-terminal α-helix through the formation of specific hydrogen bonds. nih.gov This stabilization maintains the structural integrity necessary for the enzyme's catalytic activity. nih.gov
The following table summarizes findings on how N-terminal pyroglutamylation affects the secondary structure of different peptides.
| Peptide/Protein | Effect of Pyroglutamylation | Primary Observation | Reference |
| Amyloid-β (Aβ) Peptides | Increased β-sheet propensity | Pyroglutamyl-containing Aβ peptides form β-sheet structures more readily in solution. | nih.govacs.org |
| Amyloid-β (Aβ) Peptides | Increased α-helical/turn content | pE-Aβ displayed increased α-helical and decreased β-sheet propensity. | nih.gov |
| Bullfrog Ribonuclease 3 | α-helix stabilization | The pyroglutamate residue forms hydrogen bonds that stabilize the N-terminal α-helix. | nih.gov |
Conformational Analysis of 5-oxo-L-prolyl Peptides through Spectroscopic Methods
A variety of spectroscopic techniques are indispensable for elucidating the detailed conformational characteristics of pyroglutamyl peptides. nih.govdrexel.edu These methods provide insights into the secondary structure, folding, and dynamics of these molecules in solution.
Circular Dichroism (CD) Spectroscopy is a widely used technique to assess the secondary structure of peptides. units.itnih.govnih.gov The far-UV CD spectrum (180-260 nm) is sensitive to the peptide backbone conformation. units.it For pyroglutamylated peptides, CD spectroscopy has been instrumental in quantifying changes in α-helical and β-sheet content. For example, studies on Aβ peptides demonstrated through CD analysis that pyroglutamylated variants had a higher β-sheet content compared to the unmodified peptide, a finding that correlates with their increased aggregation propensity. nih.gov Conversely, other CD studies have shown that under certain conditions, pyroglutamylated peptides can exhibit an augmented α-helical signature. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information at the atomic level. nih.govnmims.edu Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to determine the through-bond and through-space connectivities between atoms, allowing for the calculation of a three-dimensional structure. chapman.edu For pyroglutamylated peptides, NMR is crucial for defining the precise conformation of the pGlu ring and its interactions with neighboring residues. nih.gov For instance, NMR analysis of recombinant RNase 3 showed that the pyroglutamate residue forms specific hydrogen bonds with Lys9 and Ile96, which rigidly stabilizes the N-terminal α-helix. nih.gov The absence of this residue leads to a more flexible N-terminus. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of molecules, which are sensitive to their secondary structure. researchgate.net The amide I band (1600–1700 cm⁻¹) in the FTIR spectrum is particularly useful for distinguishing between α-helices, β-sheets, turns, and random coil structures. In studies of AβpE3-42, FTIR spectroscopy revealed that the pyroglutamylated peptide retained significant fractions of α-helical and turn structures, in contrast to the unmodified peptide which more readily formed tightly packed intermolecular β-sheets. nih.gov
| Spectroscopic Method | Information Obtained | Application to pGlu Peptides |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) | Quantifying shifts in secondary structure upon pyroglutamylation. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | 3D structure, atomic interactions, dynamics | Defining the conformation of the pGlu ring and its hydrogen bonding network. nih.govnih.gov |
| Fourier-Transform Infrared (FTIR) | Vibrational modes indicative of secondary structure | Differentiating between compact β-sheets and other conformations like α-helices and turns. nih.gov |
Molecular Dynamics Simulations and Computational Modeling of Pyroglutamyl Peptides
Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate the conformational dynamics and structural properties of peptides at an atomic level. nih.govualberta.canih.govbonvinlab.org These approaches complement experimental data by offering insights into the dynamic behavior and energetic landscapes of pyroglutamyl peptides. nih.govbiorxiv.orgyoutube.com
MD simulations have been extensively employed to understand how N-terminal pyroglutamylation affects peptide conformation and aggregation. nih.govnih.gov For example, simulations of pyroglutamylated amyloid-β peptides (AβpE3-42 and AβpE11-42) using advanced polarizable force fields have shown that the modification alters the peptide's electronic properties, including its permanent and induced dipoles. nih.govnih.gov This change in electrostatic character, along with perturbed solvation properties, shifts the conformational ensemble of Aβ, potentially explaining its increased propensity for aggregation. nih.govnih.gov
Computational modeling allows for the systematic exploration of the conformational space available to a peptide. digitellinc.comresearchgate.net The Ramachandran plot, which maps the allowed backbone dihedral angles (φ and ψ), is a fundamental tool in this analysis. nih.gov For the 5-oxo-L-prolyl residue, the cyclized lactam structure imposes significant constraints on the φ torsion angle, similar to proline. nih.gov Computational models can predict how these inherent restrictions influence the folding of the entire peptide chain. These models are crucial for developing a mechanistic understanding of how pyroglutamylation can stabilize specific secondary structures, such as the N-terminal α-helix in RNase 3, or promote the formation of β-sheet-prone structures in Aβ. nih.gov
| Computational Method | Key Insights for pGlu Peptides | Research Example | Reference |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational ensembles, solvent interactions | Revealed that pyroglutamylation alters the electrostatic properties and solvation of Aβ peptides, shifting their conformational ensemble. | nih.govnih.gov |
| Polarizable Force Fields | More accurate representation of electrostatic interactions | Used to parameterize the pGlu residue and study its effect on Aβ peptide polarization and solvation. | nih.govnih.gov |
| Conformational Space Analysis | Prediction of allowed dihedral angles and preferred conformations | Analysis of the Ramachandran plot for the pGlu residue to understand its influence on peptide backbone folding. | nih.govnih.gov |
Role of the Cyclized Structure in Restricting Conformational Freedom
The formation of the pGlu residue from an N-terminal glutamine or glutamate involves the cyclization of the side chain to form a covalent bond with the N-terminal amine. nih.gov This process effectively locks the backbone dihedral angle φ (phi) into a restricted range, much like the imino acid proline. nih.govnih.gov The φ torsion angle in proline is typically limited to a narrow range around -65°. nih.gov The 5-oxo-L-prolyl residue imposes a similar, if not more stringent, constraint.
This reduction in conformational freedom at the N-terminus decreases the entropic penalty associated with folding into a specific, ordered conformation. By pre-organizing the N-terminus, the pGlu residue can act as a nucleation site for folding, promoting the formation of secondary structures like α-helices or specific turns that are necessary for biological activity. nih.govnih.gov This is exemplified in many peptide hormones where the N-terminal pGlu is essential for adopting the correct conformation to bind to a receptor. nih.gov The cyclization not only stabilizes the bioactive conformation but also contributes to increased resistance against enzymatic degradation by aminopeptidases, which require a free N-terminal amine for their activity. thieme-connect.denih.gov
Functional Contributions of the 5 Oxo L Prolyl Moiety to Peptide Biology
Enhanced Proteolytic Resistance Conferred by N-terminal Pyroglutamylation
The presence of a 5-oxo-L-prolyl (pyroglutamyl) residue at the N-terminus of peptides plays a crucial role in their biological stability. This modification, known as pyroglutamylation, involves the cyclization of an N-terminal glutamine or glutamic acid residue. The resulting lactam ring structure effectively blocks the free amino group, rendering the peptide resistant to degradation by aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.
This increased resistance to proteolysis extends the half-life of bioactive peptides in circulation and in the extracellular space, allowing them to exert their physiological effects for a longer duration. The pyroglutamyl cap is a common feature in many peptide hormones and neuropeptides, highlighting its evolutionary importance in protecting these signaling molecules from rapid inactivation.
Modulation of Peptide Bioactivity and Receptor Recognition
The N-terminal pyroglutamyl moiety does more than just protect peptides from degradation; it is often integral to their biological activity. The cyclized structure can be a critical component of the peptide's three-dimensional conformation, which is necessary for proper binding to its specific receptor. By locking the N-terminus into a more rigid structure, pyroglutamylation can help to orient key amino acid side chains in the correct position for receptor interaction.
In many cases, the pyroglutamyl residue itself directly participates in the binding to the receptor, forming essential hydrogen bonds or other interactions that contribute to the affinity and specificity of the ligand-receptor complex. Therefore, the formation of the 5-oxo-L-prolyl group is not merely a protective modification but a key post-translational event that can significantly influence or even be a prerequisite for the peptide's bioactivity.
The 5-oxo-L-prolyl Residue in Specific Bioactive Peptides: Case Studies
Thyroid-Releasing Hormone (TRH): The N-terminal Pyroglutamyl Role in Neuromodulation and Hormonal Control
Thyroid-Releasing Hormone (TRH), a tripeptide with the structure pGlu-His-Pro-NH2, is a prime example of the importance of the N-terminal pyroglutamyl residue. nih.govnih.gov As the primary regulator of the hypothalamic-pituitary-thyroid axis, TRH stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. aimspress.com Beyond its endocrine functions, TRH also acts as a neuromodulator in the central nervous system, influencing arousal, mood, and autonomic functions. nih.govresearchgate.net
The pyroglutamyl residue is essential for the biological activity of TRH. Its presence is crucial for the proper conformation of the peptide, which is necessary for binding to the TRH receptor. researchgate.net Furthermore, the N-terminal pyroglutamyl group, along with the C-terminal amide, protects TRH from rapid degradation by peptidases in the bloodstream and central nervous system. nih.govnih.gov This enhanced stability is vital for TRH to reach its target receptors in the pituitary and brain and exert its hormonal and neuromodulatory effects. The enzymatic degradation of TRH is primarily initiated by pyroglutamyl peptidase II (PPII), an enzyme that specifically cleaves the pGlu-His bond. nih.govresearchgate.net The regulation of PPII activity is itself a mechanism for controlling TRH signaling. researchgate.netnih.gov
Table 1: Role of the 5-oxo-L-prolyl Group in Thyroid-Releasing Hormone (TRH)
| Feature | Significance of the N-terminal Pyroglutamyl Moiety |
|---|---|
| Structure | Essential for the canonical pGlu-His-Pro-NH2 structure of TRH. |
| Stability | Confers resistance to degradation by aminopeptidases, increasing its biological half-life. |
| Bioactivity | Crucial for the correct three-dimensional conformation required for binding to the TRH receptor. |
| Function | Enables TRH to effectively regulate the hypothalamic-pituitary-thyroid axis and act as a neuromodulator. |
Gonadotropin-Releasing Hormone (GnRH) Agonists and Analogs (e.g., Goserelin, Histrelin): Importance of Pyroglutamate (B8496135) in Receptor Binding
Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is the central regulator of the hypothalamic-pituitary-gonadal axis. frontiersin.orgnih.gov It stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn control gonadal function. The N-terminal pyroglutamyl residue is a conserved feature of GnRH and is critical for its biological activity. frontiersin.orgnih.gov
The pyroglutamyl moiety is directly involved in the binding of GnRH to its receptor, the GnRH receptor (GnRHR), on pituitary gonadotrophs. frontiersin.orgresearchgate.net Synthetic GnRH agonists and analogs, such as Goserelin and Histrelin, retain this N-terminal pyroglutamate to ensure high-affinity binding to the GnRHR. nih.govnih.gov These agonists initially stimulate the receptor but, with continuous administration, lead to receptor downregulation and desensitization, resulting in a suppression of gonadotropin and sex hormone production. nih.govnih.gov This paradoxical effect is harnessed for the treatment of hormone-dependent conditions like prostate cancer and endometriosis. nih.govnih.gov The stability conferred by the pyroglutamyl group is also a key feature of these therapeutic analogs, allowing for their formulation in long-acting depots. nih.govnih.gov
Table 2: Significance of the N-terminal Pyroglutamate in GnRH and its Agonists
| Compound | Role of the 5-oxo-L-prolyl Group |
|---|---|
| Gonadotropin-Releasing Hormone (GnRH) | Essential for high-affinity binding to the GnRH receptor and subsequent stimulation of LH and FSH release. Protects the peptide from enzymatic degradation. |
| Goserelin | As a synthetic analog of GnRH, the pyroglutamate is crucial for its agonist activity at the GnRH receptor, leading to downregulation and therapeutic effects. |
| Histrelin | This GnRH agonist also relies on the N-terminal pyroglutamate for its potent binding to the GnRH receptor and its therapeutic action in various hormonal disorders. |
Elabela and BPP 9A: Functional Significance of the N-terminal 5-oxo-L-prolyl Group
Elabela (ELA) is a recently discovered peptide hormone that acts as an endogenous ligand for the apelin receptor (APJ). It plays a significant role in early cardiovascular development, fluid homeostasis, and has been shown to have vasodilatory and cardioprotective effects. The mature form of Elabela, ELA-32, is a 32-amino acid peptide, and it has been reported that its N-terminal glutamine is converted to pyroglutamic acid. While the literature extensively covers the biological functions of Elabela through its interaction with the APJ receptor, the specific contribution of the N-terminal pyroglutamylation to its bioactivity is an area of ongoing investigation. However, based on the established principles of this modification, it is highly probable that the 5-oxo-L-prolyl group in ELA-32 enhances its stability against aminopeptidase (B13392206) degradation, thereby prolonging its actions in the cardiovascular system.
Bradykinin (B550075) Potentiating Peptide 9a (BPP 9a) is a nonapeptide with the sequence pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro, originally isolated from the venom of the snake Bothrops jararaca. As its name suggests, BPP 9a potentiates the effects of bradykinin, a potent vasodilator, and it is also an inhibitor of the angiotensin-converting enzyme (ACE). nih.gov The N-terminal pyroglutamic acid is considered a "mandatory module" in the structure of bradykinin-potentiating peptides. This modification is crucial for the peptide's stability, protecting it from rapid degradation and allowing it to exert its inhibitory effect on ACE and potentiate bradykinin's hypotensive effects. nih.gov
Table 3: Functional Importance of the 5-oxo-L-prolyl Group in Elabela and BPP 9a
| Peptide | Functional Significance of N-terminal Pyroglutamylation |
|---|---|
| Elabela | The mature ELA-32 peptide is N-terminally pyroglutamylated, which is expected to increase its proteolytic stability, thereby enhancing its cardiovascular and developmental functions. |
| BPP 9a | The pyroglutamyl residue is a key structural feature that contributes to the peptide's stability and is essential for its activity in potentiating bradykinin and inhibiting angiotensin-converting enzyme. |
Other Neuropeptides and Peptide Hormones Featuring Pyroglutamylation
The presence of an N-terminal 5-oxo-L-prolyl residue is a common motif in a variety of other bioactive peptides, underscoring its importance in peptide biology. A few notable examples include:
Neurotensin (B549771): A tridecapeptide found in the central nervous system and the gastrointestinal tract, neurotensin is involved in the regulation of dopamine (B1211576) pathways, analgesia, and body temperature. Its N-terminus is blocked by a pyroglutamyl residue, which is crucial for its stability and function.
Gastrin and Cholecystokinin (CCK): These gut hormones, which regulate gastric acid secretion and gallbladder contraction, respectively, belong to a peptide family characterized by a C-terminal amide and, in the case of some forms of gastrin, an N-terminal pyroglutamyl group. This modification contributes to their stability in the digestive system.
Amyloid-β (Aβ) peptides: Certain isoforms of amyloid-β peptides found in the brains of individuals with Alzheimer's disease are N-terminally truncated and modified with a pyroglutamyl residue (AβpE3-42). researchgate.net This modification increases the peptide's hydrophobicity, aggregation propensity, and resistance to degradation, contributing to the formation of toxic oligomers and amyloid plaques. aimspress.com
Table 4: Examples of Other Peptides with N-terminal Pyroglutamylation
| Peptide | Primary Function(s) | Role of Pyroglutamylation |
|---|---|---|
| Neurotensin | Neuromodulation, regulation of dopamine pathways | Enhances stability and is required for biological activity. |
| Gastrin | Stimulation of gastric acid secretion | Increases resistance to degradation in the gastrointestinal tract. |
| Amyloid-β (AβpE3-42) | Implicated in Alzheimer's disease pathology | Promotes aggregation, increases stability, and enhances neurotoxicity. |
Chemical Synthesis and Derivatization Strategies for 5 Oxo L Prolyl Peptides
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Pyroglutamyl Peptides
Solid-phase peptide synthesis (SPPS) is the predominant method for the preparation of pyroglutamyl peptides. doaj.orgnih.govresearchgate.net The incorporation of the 5-oxo-L-prolyl moiety can be accomplished through two main approaches: the direct coupling of a pyroglutamic acid (pGlu) residue or the on-resin cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.
Alternatively, the pyroglutamyl residue can be formed on the solid support from an N-terminal Gln or Glu precursor. The cyclization of Gln to pGlu can occur spontaneously, especially under the acidic conditions used for cleavage in Boc-based SPPS. However, this process can be slow and may not proceed to completion. nih.gov To achieve a more efficient and controlled cyclization, reagents such as acetic anhydride (B1165640) can be used to promote the dehydration of the Gln side-chain amide. The cyclization of N-terminal Gln can also be catalyzed by weak acids. nih.gov It is important to note that N-terminal glutamine residues can undergo base-catalyzed cyclization to form pyroglutamate (B8496135), though this is generally a slow reaction. peptide.comthieme-connect.de
The conversion of an N-terminal Glu residue to pGlu is often achieved during the final cleavage of the peptide from the resin, particularly when strong acids like trifluoroacetic acid (TFA) are used. The acidic environment facilitates the intramolecular condensation between the N-terminal amine and the side-chain carboxylic acid. To avoid incomplete cyclization, on-resin cyclization can be performed using coupling reagents to activate the side-chain carboxyl group, followed by nucleophilic attack from the free N-terminal amine.
Table 1: Common Coupling Reagents for Direct Coupling of Pyroglutamic Acid in SPPS
| Coupling Reagent | Additive | Key Features |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Cost-effective but forms an insoluble urea (B33335) byproduct. |
| Diisopropylcarbodiimide (DIC) | HOBt or OxymaPure® | Similar to DCC but the urea byproduct is more soluble. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | N/A | High coupling efficiency. |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) | N/A | Highly efficient with low racemization. peptide.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) | N/A | Considered a standard for industrial applications due to high reactivity and stability. iris-biotech.de |
Solution-Phase Synthesis Approaches for Incorporating 5-oxo-L-prolyl Residues
While SPPS is highly efficient for research-scale synthesis, solution-phase methods remain valuable, particularly for large-scale production. The strategies in solution-phase synthesis mirror those in SPPS: direct coupling of a pyroglutamic acid derivative or cyclization of a precursor peptide.
In the direct coupling approach, a protected pyroglutamic acid is coupled to the N-terminus of a peptide fragment in solution. Careful selection of protecting groups for the C-terminus and any reactive side chains of the peptide fragment is crucial to prevent side reactions. The coupling is typically mediated by standard coupling reagents.
The cyclization of an N-terminal Gln or Glu residue in solution is also a common method. For Gln-containing peptides, cyclization can be induced by heating, often with a mild acid or base catalyst. For Glu-containing peptides, a dehydrating agent like a carbodiimide (B86325) is used to activate the side-chain carboxylic acid for intramolecular reaction with the N-terminal amine. A significant advantage of solution-phase synthesis is the ability to purify intermediates at each step, potentially leading to a higher purity of the final product.
Chemoselective Ligation Techniques for Pyroglutamyl Peptide Constructs
For the synthesis of large and complex pyroglutamyl peptides, chemoselective ligation techniques are indispensable. These methods allow for the specific joining of unprotected peptide fragments.
Native Chemical Ligation (NCL) is a prominent example, involving the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. A pyroglutamyl residue can be pre-incorporated at the N-terminus of the thioester-containing peptide fragment.
Expressed Protein Ligation (EPL) is a semisynthetic approach that combines recombinant protein expression with chemical ligation. A recombinant protein with a C-terminal intein fusion is expressed, which can then be ligated to a synthetic peptide containing an N-terminal cysteine. To introduce a pyroglutamyl residue, a synthetic peptide with an N-terminal pGlu and a C-terminal thioester can be ligated to a recombinant protein fragment with an N-terminal cysteine.
Isotopic Labeling and Chemical Modifications of 5-oxo-L-prolyl Peptides for Research
Isotopic labeling and chemical modifications of pyroglutamyl peptides are essential for various research applications, including structural analysis by NMR spectroscopy and functional studies.
Isotopic labeling is typically achieved by incorporating isotopically enriched amino acid precursors, such as ¹³C- or ¹⁵N-labeled glutamic acid or glutamine, during peptide synthesis. This allows for the site-specific introduction of labels into the pyroglutamyl residue or other positions within the peptide.
Chemical modifications can be introduced to probe structure-activity relationships or to attach reporter groups. The pyroglutamyl ring itself can be modified by using derivatized pyroglutamic acid building blocks in the synthesis. For instance, substituents can be introduced to study their effects on peptide conformation and biological activity. Furthermore, other amino acid residues within the peptide can be selectively modified. For example, a lysine (B10760008) residue can be functionalized with a fluorescent dye or a biotin (B1667282) tag for visualization or affinity-based applications.
Advanced Analytical Methodologies for the Characterization of 5 Oxo L Prolyl Peptides
High-Resolution Mass Spectrometry for Identification and Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 5-oxo-L-prolyl peptides, providing precise mass measurements that are critical for their identification and quantification. Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry deliver the high resolution and mass accuracy necessary to distinguish pyroglutamyl peptides from other peptides with similar nominal masses.
Tandem mass spectrometry (MS/MS) is instrumental in sequencing these peptides. A characteristic fragmentation pattern for pyroglutamyl peptides is the neutral loss of the pyroglutamic acid residue or the presence of an immonium ion of pyroglutamate (B8496135), which can be used as a diagnostic marker in precursor ion scanning experiments. However, a notable challenge in the mass spectrometric analysis of these peptides is the potential for in-source cyclization of N-terminal glutamine or glutamic acid residues to form pyroglutamic acid, which can lead to an overestimation of the pyroglutamyl content. Careful optimization of the ion source conditions is therefore crucial to minimize this artifact.
For quantitative studies, stable isotope-labeled internal standards of the target 5-oxo-L-prolyl peptides are often employed. These standards, which co-elute with the analyte, allow for accurate quantification by correcting for variations in sample preparation and instrument response.
Table 1: High-Resolution Mass Spectrometry Parameters for the Analysis of 5-oxo-L-prolyl Peptides This table is interactive. Users can sort and filter the data.
| Parameter | Orbitrap MS | FT-ICR MS |
| Mass Resolution | >100,000 | >1,000,000 |
| Mass Accuracy | < 5 ppm | < 1 ppm |
| Ionization Sources | ESI, MALDI | ESI, MALDI |
| Fragmentation Methods | CID, HCD, ETD | CID, ECD, IRMPD |
| Key Application | High-throughput identification and quantification | Ultra-high resolution for complex mixtures |
Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Purity Assessment
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are fundamental for the separation and purity assessment of 5-oxo-L-prolyl peptides. Reversed-phase HPLC (RP-HPLC) is the most common approach, where separation is based on the hydrophobicity of the peptides.
C18 columns are widely used as the stationary phase, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) in water. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common to improve peak shape and resolution. For applications requiring mass spectrometry detection, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.
Hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mechanism that is particularly useful for more polar pyroglutamyl peptides that are not well-retained by RP-HPLC. HILIC separates compounds based on their polarity, with more polar compounds being more strongly retained. Chiral chromatography can also be employed to separate enantiomers of 5-oxo-L-prolyl peptides or to assess the chiral purity of synthetic preparations.
Table 2: Chromatographic Conditions for the Separation of 5-oxo-L-prolyl Peptides This table is interactive. Users can sort and filter the data.
| Technique | Column | Mobile Phase A | Mobile Phase B | Gradient | Detection |
| RP-HPLC | C18, 4.6 x 250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-60% B over 30 min | UV (214 nm) |
| UPLC | C18, 2.1 x 100 mm | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 10-50% B over 10 min | MS |
| HILIC | Amide, 2.1 x 150 mm | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid | 95-60% A over 20 min | UV (214 nm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of 5-oxo-L-prolyl peptides in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the covalent structure and conformation of these molecules.
The formation of the 5-oxo-L-prolyl ring from an N-terminal glutamic acid residue leads to characteristic changes in the NMR spectrum. Specifically, the protons adjacent to the newly formed lactam ring exhibit significant downfield shifts in the 1H NMR spectrum. The Cα-proton of the pyroglutamyl residue, as well as the protons on the adjacent amino acid, are particularly affected.
2D NMR techniques are essential for the complete assignment of all proton and carbon resonances and for determining the three-dimensional structure. Total Correlation Spectroscopy (TOCSY) is used to identify the spin systems of the individual amino acid residues, while Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons that are close in proximity, allowing for the determination of the peptide's conformation and the identification of secondary structural elements.
Table 3: Characteristic 1H NMR Chemical Shift Ranges for the 5-oxo-L-prolyl Residue This table is interactive. Users can sort and filter the data.
| Proton | Chemical Shift Range (ppm) |
| Cα-H | 4.1 - 4.5 |
| Cβ-H | 2.1 - 2.5 |
| Cγ-H | 2.3 - 2.7 |
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of 5-oxo-L-prolyl peptides at atomic resolution. X-ray crystallography requires the formation of well-ordered crystals of the peptide, which can be a significant challenge, particularly for small and flexible peptides. However, when successful, it provides a highly detailed static picture of the peptide's conformation in the solid state.
Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large protein complexes. While less commonly used for small peptides alone, it is invaluable for determining the structure of pyroglutamylated peptides in complex with their protein targets. A notable example is the cryo-EM structure of the G-protein-coupled receptor GPR103 in complex with the pyroglutamylated RF-amide peptide QRFP26. This study revealed the detailed binding mode of the peptide and the conformational changes in the receptor upon peptide binding.
The primary challenge in the crystallographic study of small peptides is obtaining crystals of sufficient quality for diffraction. The inherent flexibility of many peptides can hinder the formation of a well-ordered crystal lattice. Strategies to overcome this include co-crystallization with binding partners or the introduction of stabilizing mutations.
Table 4: Structural Determination of 5-oxo-L-prolyl Peptides and their Complexes This table is interactive. Users can sort and filter the data.
| Technique | Molecule | Resolution (Å) | Key Findings | PDB ID |
| Cryo-EM | GPR103-QRFP26-Gq complex | 3.19 | Revealed the extended conformation of the pyroglutamylated peptide and its interactions with the receptor. | 7Y0M |
| X-ray Crystallography | L-Pyroglutamic acid | 1.1 | Determined the precise bond lengths and angles of the pyroglutamic acid molecule in the solid state. | 1Y7Z |
Emerging Research Directions and Future Perspectives on the 5 Oxo L Prolyl Moiety
Discovery of Novel Enzymes and Pathways Involved in Pyroglutamylation
The formation of the pyroglutamyl residue is catalyzed by glutaminyl cyclases (QCs). nih.govnih.gov These enzymes are highly abundant in the mammalian brain and are implicated in the maturation of numerous hormones and neuropeptides. nih.govnih.gov The enzymatic conversion of N-terminal glutamine to pyroglutamate (B8496135) is a key step in the biosynthesis of many biologically active peptides. thieme-connect.de
Recent research has focused on understanding the intricacies of QC activity and identifying novel enzymes with similar functions. While QCs are the primary catalysts for this modification, evidence suggests that non-enzymatic cyclization can also occur, particularly under specific pH and temperature conditions. researchgate.netgoogle.com
The exploration of extreme environments through metagenomics is a promising frontier for the discovery of novel enzymes, including those involved in pyroglutamylation. frontiersrj.comnih.gov Microorganisms from such environments possess unique enzymes that are active under harsh conditions, potentially offering new biocatalysts for research and industrial applications. frontiersrj.com The discovery of novel enzymes could reveal alternative pathways for pyroglutamylation and provide new targets for therapeutic intervention.
Future research in this area will likely focus on:
Characterizing the full extent of the "pyroglutamylome" across different tissues and organisms.
Identifying and characterizing new enzymes with glutaminyl cyclase activity, potentially from diverse sources like extremophiles. frontiersrj.comnih.gov
Elucidating the regulatory mechanisms that control the expression and activity of these enzymes.
Development of Chemical Probes and Inhibitors Targeting Pyroglutamyl Enzymes
Given the role of pyroglutamylation in various physiological and pathological processes, there is significant interest in developing tools to study and modulate the enzymes involved.
Chemical Probes: The development of chemical probes is essential for visualizing and quantifying the activity of pyroglutamyl enzymes in complex biological systems. youtube.com Researchers have successfully designed and synthesized bioluminescent and near-infrared fluorescent probes for pyroglutamate aminopeptidase (B13392206) (PGP), an enzyme that cleaves the pyroglutamyl residue from the N-terminus of peptides. nih.govnih.gov These probes have demonstrated high sensitivity and selectivity, enabling in vivo imaging of PGP activity in mouse models of inflammation. nih.govnih.gov
Inhibitors: Glutaminyl cyclase (QC) has emerged as a significant therapeutic target, particularly in the context of Alzheimer's disease, due to its role in the formation of pyroglutamylated amyloid-β (Aβ) peptides. nih.govacs.org These modified Aβ peptides are more prone to aggregation and are major components of the amyloid plaques found in Alzheimer's patients. nih.govnih.gov
The rational design of QC inhibitors has led to the development of potent small molecules. acs.org These inhibitors typically feature a zinc-binding moiety, such as an imidazole (B134444) group, that interacts with the active site zinc ion of the enzyme. acs.orgtandfonline.com Structure-activity relationship studies have identified compounds with subnanomolar inhibitory concentrations (IC50), demonstrating significant increases in potency compared to earlier inhibitors. nih.gov
Several promising QC inhibitors have been tested in animal models of Alzheimer's disease, showing the ability to cross the blood-brain barrier, reduce brain levels of pyroglutamylated and total Aβ, and restore cognitive function. acs.orgnih.gov One such inhibitor, PQ912, has advanced to Phase II clinical trials. nih.govfrontiersin.org
| Inhibitor Type | Target Enzyme | Mechanism of Action | Potential Application |
| Small Molecules | Glutaminyl Cyclase (QC) | Competitive inhibition, often involving a zinc-binding moiety. acs.org | Alzheimer's disease, by reducing the formation of pyroglutamylated amyloid-β. nih.gov |
| Peptides containing 5-oxaproline | Prolyl 4-hydroxylase | Syncatalytic inactivation. nih.gov | Conditions involving excessive collagen deposition. |
This table provides an overview of different types of inhibitors targeting enzymes related to the 5-oxo-L-prolyl moiety.
Rational Design and Engineering of Pyroglutamyl Peptides with Tailored Functions
The inherent stability conferred by the N-terminal pyroglutamyl residue makes it an attractive feature for the design of therapeutic peptides. nih.gov Rational design and engineering approaches aim to create novel pyroglutamyl peptides with enhanced stability, receptor binding affinity, and specific biological activities. nih.govnih.gov
Strategies for peptide engineering include:
Amino Acid Substitution: Replacing specific amino acids within the peptide sequence to improve protease resistance and optimize interactions with target receptors. nih.gov
Cyclization: Introducing cyclic constraints, in addition to the N-terminal pyroglutamate, to further enhance stability and conformational rigidity. nih.gov
Incorporation of Non-natural Amino Acids: Using non-natural amino acids to create peptides with novel properties and resistance to enzymatic degradation. nih.gov
These approaches have been applied to develop synthetic analogs of naturally occurring pyroglutamyl peptides with improved pharmacokinetic properties. For example, the rational design of antimicrobial peptides has led to the creation of short sequences with potent activity against multidrug-resistant bacteria. frontiersin.org
Future efforts in this field will likely involve the use of computational modeling and high-throughput screening to accelerate the discovery and optimization of pyroglutamyl peptides for a wide range of therapeutic applications.
Applications of Computational Chemistry in Understanding 5-oxo-L-prolyl Peptide Interactions
Computational chemistry, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the structural dynamics and interactions of peptides at an atomic level. mdpi.comresearchgate.netbonvinlab.org These methods provide insights that are often difficult to obtain through experimental techniques alone.
In the context of the 5-oxo-L-prolyl moiety, MD simulations have been instrumental in understanding how this modification influences the conformational ensemble and aggregation propensity of peptides like amyloid-β. nih.govresearchgate.net The conversion of the N-terminal glutamate (B1630785) to the neutral pyroglutamate residue increases the hydrophobicity of the peptide, which is thought to promote aggregation. nih.gov
Polarizable force fields, such as the Drude polarizable force field, offer a more accurate representation of electrostatic interactions and have been used to study the impact of pyroglutamylation on the electronic properties and solvation of Aβ. nih.gov These simulations have revealed that the modification alters the peptide's permanent and induced dipoles, leading to shifts in its conformational landscape. nih.gov
Computational approaches are also being used to:
Predict the three-dimensional structures of pyroglutamyl peptides and their complexes with receptors. mdpi.com
Guide the rational design of peptide-based inhibitors and therapeutics. nih.govnih.gov
Investigate the enzymatic mechanisms of glutaminyl cyclases and other related enzymes.
| Computational Method | Application in 5-oxo-L-prolyl Peptide Research |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and aggregation of pyroglutamylated peptides. nih.govresearchgate.net |
| Flexible Docking | Predicting the binding modes of pyroglutamyl peptides to their receptors. mdpi.com |
| Quantum Mechanics (QM) | Investigating the electronic properties and reaction mechanisms of pyroglutamylation. nih.gov |
| Homology Modeling | Predicting the three-dimensional structures of pyroglutamyl enzymes and peptides. nih.gov |
This table summarizes the application of various computational methods in the study of 5-oxo-L-prolyl peptides.
The Role of Pyroglutamyl Peptides in Evolutionary Biology Research
The widespread occurrence of the N-terminal pyroglutamyl modification across different phyla suggests a conserved and evolutionarily significant role. tandfonline.com Studies on the molecular evolution of pyroglutamylated peptides and their receptors provide insights into the functional diversification of these signaling molecules over time.
A notable example is the pyroglutamylated RFamide peptide (QRFP) and its receptor (QRFPR), a G protein-coupled receptor. tandfonline.comgrin.com This system has been conserved throughout vertebrate evolution and is involved in regulating a variety of biological processes, including food intake, energy homeostasis, and hormone secretion. tandfonline.comunipd.it
Phylogenetic analyses have revealed the presence of natural selection acting on QRFPR in different species, suggesting that the biochemical properties of the receptor have been fine-tuned to accommodate specific physiological needs. unipd.it The study of such systems helps to unravel the evolutionary pressures that have shaped the structure and function of pyroglutamylated peptides and their signaling pathways.
Furthermore, the presence of two distinct evolutionary classes of glutaminyl cyclases (type I in plants and bacteria, and type II in animals) is a case of convergent evolution, where similar enzymatic functions arose independently to fulfill the need for pyroglutamate formation. researchgate.net This highlights the fundamental importance of this post-translational modification in diverse biological contexts.
Q & A
Q. How does the cyclic structure of L-proline influence its role in protein stability and conformational dynamics?
L-Proline’s five-membered pyrrolidine ring imposes steric constraints that disrupt α-helix and β-sheet formation, favoring polyproline helices and kinked structures in proteins. Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography can map spatial arrangements, while circular dichroism (CD) spectroscopy quantifies secondary structure perturbations caused by proline substitutions .
Q. What experimental approaches are used to quantify L-proline in biological samples?
High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., using o-phthalaldehyde) enables sensitive detection. For kinetic studies, enzymatic assays coupled with proline dehydrogenase (PRODH) or proline oxidase can quantify proline turnover rates via spectrophotometric monitoring of NADH/NADPH redox states .
Q. How is L-proline biosynthesis regulated in eukaryotic systems, and what metabolic pathways interact with its production?
L-Proline is synthesized from glutamate via Δ¹-pyrroline-5-carboxylate synthase (P5CS) and reductase (P5CR). Isotopic labeling (e.g., ¹³C-glutamate tracing) combined with mass spectrometry (MS) tracks flux through this pathway. Knockout models (e.g., P5CS-deficient cells) help identify compensatory mechanisms, such as arginine catabolism .
Advanced Research Questions
Q. What molecular mechanisms underlie the dual role of L-proline as both a redox buffer and a signaling molecule in stress responses?
Under oxidative stress, proline catabolism via PRODH generates reactive oxygen species (ROS), while its synthesis consumes NADPH, modulating cellular redox balance. Advanced methods include redox-sensitive GFP probes to map subcellular ROS dynamics and chromatin immunoprecipitation (ChIP) to study proline-responsive transcription factors (e.g., HSF1) .
Q. How do transport kinetics of L-proline vary across biological membranes, and what factors explain discrepancies in reported Km values?
Transport assays using radiolabeled ³H-proline in model organisms (e.g., Trypanosoma brucei) reveal Km values ranging from 19 µM to 1.36 mM due to species-specific transporters and competing substrates (e.g., alanine). Patch-clamp electrophysiology and CRISPR-Cas9 transporter knockouts can isolate proline-specific uptake systems .
Q. What catalytic role does L-proline play in asymmetric organic synthesis, and how can its enantioselectivity be optimized?
L-Proline acts as a organocatalyst in aldol and Mannich reactions via enamine intermediates. Density functional theory (DFT) simulations predict transition states, while kinetic resolution experiments with chiral HPLC validate enantiomeric excess (ee). Solvent screening (e.g., DMSO vs. toluene) modulates reaction yields and stereoselectivity .
Q. How does 5-oxo-L-prolyl- derivatives influence collagen post-translational modifications, and what analytical methods detect these changes?
Hydroxylation of proline residues (e.g., cis-4-hydroxy-L-proline) is critical for collagen triple-helix stability. Liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation (CID) identifies hydroxylation patterns, while thermal denaturation assays quantify stability alterations in mutant collagens .
Methodological Considerations
- Data Contradictions : Discrepancies in proline transport kinetics (e.g., biphasic vs. single-phase uptake) may arise from assay conditions (pH, temperature) or cell-type variability. Validate findings using orthogonal methods (e.g., siRNA knockdown + uptake assays) .
- Experimental Design : For proline metabolism studies, incorporate isotopic tracing (²H₂O or ¹³C-glucose) to distinguish de novo synthesis from dietary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
